p-Nitrobenzyl methyl carbonate

Solvolysis mechanism Grunwald-Winstein correlation Protecting group stability

p-Nitrobenzyl methyl carbonate (methyl (4-nitrophenyl)methyl carbonate; CAS 99107-22-9; C₉H₉NO₅; MW 211.17 g/mol) is a non-symmetrical dialkyl carbonate ester in which one methyl group of dimethyl carbonate is replaced by a 4-nitrobenzyl moiety. It belongs to the class of carbonate esters widely employed as protecting group reagents, prodrug triggers, and synthetic intermediates.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B1255092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrobenzyl methyl carbonate
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3
InChIKeyCTKAQWBPFDASQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Nitrobenzyl Methyl Carbonate Procurement: Core Identity and Class Positioning for Research Buyers


p-Nitrobenzyl methyl carbonate (methyl (4-nitrophenyl)methyl carbonate; CAS 99107-22-9; C₉H₉NO₅; MW 211.17 g/mol) is a non-symmetrical dialkyl carbonate ester in which one methyl group of dimethyl carbonate is replaced by a 4-nitrobenzyl moiety [1]. It belongs to the class of carbonate esters widely employed as protecting group reagents, prodrug triggers, and synthetic intermediates. The presence of the electron-withdrawing p-nitro substituent on the benzyl ring fundamentally alters the reactivity profile of the carbonate linkage relative to unsubstituted benzyl carbonates, a distinction critical for applications requiring differential stability or controlled fragmentation [2].

Why p-Nitrobenzyl Methyl Carbonate Cannot Be Replaced by Generic Benzyl or Alkyl Carbonates


Simple benzyl carbonates and p-nitrobenzyl carbonates are not interchangeable in synthetic or bioreductive applications due to the profound electronic effect of the p-nitro group. The electron-withdrawing nitro substituent stabilizes the benzyl–oxygen bond toward acid hydrolysis while simultaneously enabling reductive activation pathways inaccessible to unsubstituted benzyl analogs [1]. In solvolysis, p-nitrobenzyl chloroformate exhibits a fundamentally different mechanism (association–dissociation) compared to benzyl chloroformate, which undergoes ionization–fragmentation in fluorinated solvents [2]. Moreover, p-nitrobenzyl-based protecting groups prevent side reactions—such as premature α-Fmoc removal and aspartimide formation—that plague Alloc and other common protecting groups in solid-phase peptide synthesis [3]. Selecting an incorrect analog can result in uncontrolled deprotection, product contamination, or complete synthetic failure.

p-Nitrobenzyl Methyl Carbonate: Quantitative Differentiation Evidence for Scientific Selection


Solvolytic Reactivity Differential: p-Nitrobenzyl vs. Benzyl Chloroformate Mechanistic Bifurcation

In a direct head-to-head solvolysis study, p-nitrobenzyl chloroformate and benzyl chloroformate exhibited markedly different mechanistic pathways and sensitivity parameters. p-Nitrobenzyl chloroformate solvolysis is governed by an association–dissociation (addition–elimination) mechanism with high sensitivity to solvent nucleophilicity (l value) and moderate sensitivity to solvent ionizing power (m value). In contrast, benzyl chloroformate follows this pathway only in highly nucleophilic solvents; in fluoro alcohol-rich media, it switches to an ionization mechanism accompanied by CO₂ loss, characterized by a much lower l value and higher m value [1]. The selectivity values (S) for acyl carbon attack further differentiate the two: p-nitrobenzyl chloroformate displays a relatively high preference for ethanol over 2,2,2-trifluoroethanol, while benzyl chloroformate S values approach unity in the ionization pathway, consistent with capture of a highly reactive carbocation [1].

Solvolysis mechanism Grunwald-Winstein correlation Protecting group stability

Acid Stability Advantage: p-Nitrobenzyl Esters Resist Hydrolysis Relative to Unsubstituted Benzyl Esters

The electron-attracting p-nitro substituent stabilizes the benzyl–oxygen bond, conferring increased resistance to acid hydrolysis. In cephalosporin chemistry, unsubstituted benzyl esters are cleaved by both base and strongly acidic reagents; however, the extent of acid hydrolysis is variable and condition-dependent. The p-nitrobenzyl ester displays quantifiably greater acid stability, necessitating more rigorous hydrolysis conditions (higher acid concentration, longer time, or elevated temperature) to achieve deblocking [1]. This differential acid lability is explicitly attributed to the electron-withdrawing effect of the p-nitro group [1].

Acid hydrolysis resistance Cephalosporin deblocking Electron-withdrawing substituent effect

Prevention of α-Fmoc Premature Removal: pNZ vs. Alloc in Solid-Phase Peptide Synthesis

In Fmoc/tBu solid-phase peptide synthesis, side-chain protection of ornithine and lysine with allyloxycarbonyl (Alloc) leads to a well-documented side reaction: upon Alloc deprotection, the liberated basic amine causes premature cleavage of α-Fmoc groups, with losses of up to 20% of Fmoc present [1]. Substitution of Alloc with p-nitrobenzyloxycarbonyl (pNZ) completely eliminates this undesired α-Fmoc removal because the amino group remains protonated during pNZ cleavage conditions [1]. Furthermore, when employed as a temporary Nα-protecting group, pNZ prevents diketopiperazine (DKP) and aspartimide formation—side reactions that are prevalent when piperidine is used for Fmoc removal [2]. The NO₂ group also suppresses δ-lactam formation, the most severe side reaction during arginine incorporation [2].

Fmoc SPPS Aspartimide suppression Orthogonal protection

Reductively Triggered Fragmentation Kinetics: Substituent Effects on Nitrobenzyl Carbamate Half-Lives

For 4-nitrobenzyl carbamate prodrug triggers, the fragmentation rate of the hydroxylamine intermediate following nitro group reduction is a critical performance parameter. A systematic kinetic study of substituted 4-nitrobenzyl carbamates established that the parent (unsubstituted) 4-nitrobenzyl carbamate hydroxylamine has a maximum half-life (Mt₁/₂) of 16 min under radiolytic reduction conditions (⁶⁰Co γ-irradiation in aqueous phosphate-buffered propan-2-ol) [1]. Introduction of an α-methyl substituent accelerates fragmentation to Mt₁/₂ = 9.5 min, while electron-donating ring substituents further increase the rate according to the Hammett relationship log(Mt₁/₂) = 0.57σ + 1.30 [1]. The extent of amine release after 10 half-lives (t∞) also increases with electron-donating substitution [1]. These data establish the unsubstituted p-nitrobenzyl scaffold as the baseline trigger, with predictable tunability via substituent modification.

Bioreductive prodrugs Nitroreductase trigger Hydroxylamine fragmentation

p-Nitrobenzyl Group vs. Acetamidomethyl (Acm) Group: Acidic Stability During TFA and HF Treatment in Peptide Synthesis

In a comparative evaluation of cysteine and selenocysteine protecting groups under Boc-chemistry solid-phase peptide synthesis conditions, the p-nitrobenzyl (pNB) group demonstrated markedly superior stability to both trifluoroacetic acid (TFA) and hydrogen fluoride (HF) relative to the widely used acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) groups [1]. Upon exposure to neat TFA at 25, 40, 50, and 60 °C for 1 h, significant losses of the Acm and Tacm groups were observed at all temperatures above 25 °C. Similarly, HF treatment at 0 °C for 1 h caused substantial Acm/Tacm cleavage. In contrast, the pNB group remained intact under all these conditions [1]. The pNB group was subsequently removed cleanly via reduction to the p-aminobenzyl intermediate (Zn/HOAc in solution, or SnCl₂/HCl on solid support) followed by oxidative cleavage with iodine, with no major side reactions detected [1].

Cysteine protection Selenocysteine protection Boc-SPPS acid stability

ChEBI Curated Identity: p-Nitrobenzyl Methyl Carbonate as a Distinct Chemical Entity for Research Procurement

p-Nitrobenzyl methyl carbonate has been manually annotated and assigned the unique identifier CHEBI:140630 in the Chemical Entities of Biological Interest (ChEBI) database, distinguishing it from closely related carbonates such as benzyl methyl carbonate, methyl 4-nitrophenyl carbonate (MNPC), and 3-nitrobenzyl methyl carbonate (CAS 885514-89-6) [1]. ChEBI curator validation confirms the structural assignment as a carbonate ester derived from dimethyl carbonate by replacement of one methyl group with a 4-nitrobenzyl group [1]. This curated entry, cross-referenced to Reaxys:3311877 and PMID:29496413, provides a definitive identity reference for procurement specification, ensuring that the purchased compound matches the intended p-nitrobenzyl methyl carbonate and not its regioisomeric or functional-group-isomeric analogs [2].

Chemical ontology Database annotation Procurement specification

p-Nitrobenzyl Methyl Carbonate: Evidence-Backed Application Scenarios for Prioritized Procurement


Solid-Phase Peptide Synthesis (SPPS): Orthogonal Protection Without α-Fmoc Loss or Aspartimide Formation

In Fmoc/tBu SPPS of cyclic, branched, or side-chain-functionalized peptides, p-nitrobenzyloxycarbonyl (pNZ) protection—directly accessible from p-nitrobenzyl methyl carbonate or its chloroformate derivative—serves as a semipermanent or temporary protecting group that completely prevents premature α-Fmoc removal (up to 20% loss with Alloc) and avoids diketopiperazine and aspartimide side reactions associated with piperidine-mediated Fmoc deprotection . pNZ is removed under near-neutral conditions with catalytic acid, maintaining orthogonality with Fmoc, Boc, and tBu groups [5].

Bioreductive Prodrug Development: Quantified Fragmentation Trigger for Nitroreductase-Dependent GDEPT

The p-nitrobenzyl carbonate/carbamate scaffold functions as a reductively activated trigger in gene-directed enzyme prodrug therapy (GDEPT). Upon nitroreductase-mediated reduction, the resulting hydroxylamine intermediate fragments with a baseline half-life of 16 min (unsubstituted parent), releasing the active drug payload . This kinetic baseline, together with the established Hammett relationship for substituent effects, enables rational tuning of activation rate for tumor-selective cytotoxicity .

Cysteine and Selenocysteine Protection in Boc-Chemistry Peptide Synthesis: Acid-Stable Alternative to Acm

For peptides containing cysteine or selenocysteine residues synthesized via Boc chemistry, p-nitrobenzyl (pNB) protection withstands repeated TFA treatments (25–60 °C, 1 h) and final HF cleavage (0 °C, 1 h) without detectable loss, unlike Acm and Tacm groups that suffer significant degradation under identical conditions . Clean removal is achieved by Zn/HOAc reduction followed by I₂ oxidation to form disulfide or diselenide bonds .

Synthetic Intermediate for Non-Symmetrical Carbonates and Carbamate Prodrugs

p-Nitrobenzyl methyl carbonate serves as a key intermediate for the preparation of p-nitrobenzyl chloroformate (CAS 4457-32-3), a widely used reagent for introducing the pNZ/pNB protecting group onto amines and alcohols . The p-nitrobenzyl carbonate linkage is also directly employed in prodrug design, where the electron-withdrawing nitro group enables selective enzymatic or reductive activation in tumor microenvironments [5].

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